molecular formula C21H23N5O4S2 B4129427 4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide

4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide

Cat. No.: B4129427
M. Wt: 473.6 g/mol
InChI Key: PWUHJAOWNJCFPC-UHFFFAOYSA-N
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Description

4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a pyrimidinyl group, and a benzenesulfonamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,5-dimethoxyphenyl ethylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with a pyrimidinylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[1-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid
  • 4-{[1-(4-Methoxyphenyl)ethyl]amino}-4-oxobutanoic acid
  • 4-{[1-(4-Ethylphenyl)ethyl]amino}-4-oxobutanoic acid

Uniqueness

4-({[1-(2,5-dimethoxyphenyl)ethyl]carbamothioyl}amino)-N-(pyrimidin-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the dimethoxyphenyl group, in particular, may enhance its interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)ethyl]-3-[4-(pyrimidin-2-ylsulfamoyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-14(18-13-16(29-2)7-10-19(18)30-3)24-21(31)25-15-5-8-17(9-6-15)32(27,28)26-20-22-11-4-12-23-20/h4-14H,1-3H3,(H,22,23,26)(H2,24,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUHJAOWNJCFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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